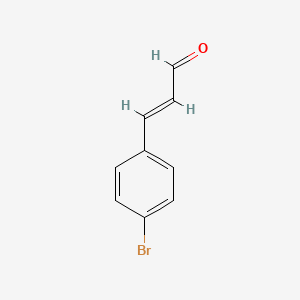

4-Bromocinnamaldehyde

Description

Significance of Cinnamaldehyde (B126680) Scaffold in Organic Chemistry

The cinnamaldehyde scaffold, characterized by a phenyl group attached to an α,β-unsaturated aldehyde, is a cornerstone in organic synthesis. researchgate.netbenthamdirect.com This arrangement of functional groups—an aromatic ring, a reactive aldehyde, and a carbon-carbon double bond—provides multiple sites for chemical modification. researchgate.net The parent compound, cinnamaldehyde, is a naturally occurring phenylpropanoid synthesized via the shikimate pathway in plants, and it is the primary component responsible for the characteristic flavor and aroma of cinnamon. wikipedia.orgyoutube.com

The versatility of the cinnamaldehyde framework allows it to serve as a starting material for a diverse array of more complex molecules. researchgate.netbenthamdirect.com Its derivatives are not only commercially important in the fragrance industry but also play a role as corrosion inhibitors for steel and other alloys by forming a protective surface film. wikipedia.org

Role of Halogenated Cinnamaldehydes as Versatile Chemical Building Blocks

The introduction of halogen atoms, such as bromine, onto the cinnamaldehyde structure significantly enhances its utility as a chemical building block. chemicalbull.comresearchgate.net Halogenated organic compounds are highly valued in organic synthesis due to the unique reactivity conferred by the carbon-halogen bond. researchgate.net This bond can be readily activated by transition metal catalysts, making halogenated cinnamaldehydes excellent substrates for a variety of cross-coupling reactions. researchgate.netscispace.com

Specifically, the bromine atom in a compound like 4-bromocinnamaldehyde (B15041) acts as a good leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity is pivotal for constructing complex molecular architectures, making halogenated cinnamaldehydes key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. cymitquimica.comcymitquimica.com The presence of the halogen also influences the electronic properties of the molecule, which can be leveraged to fine-tune the reactivity and biological activity of its downstream products. ontosight.ai

Overview of Research Trajectories for this compound

This compound, specifically the trans (or E) isomer, is an organic compound that typically appears as a light yellow to brown crystalline solid. cymitquimica.comsigmaaldrich.com It is characterized by a bromine atom at the para-position of the phenyl ring. cymitquimica.com This substitution pattern makes it a particularly useful intermediate in organic synthesis.

Current research on this compound is multifaceted. A primary focus is its application as a precursor in the synthesis of more complex molecules through reactions targeting its aldehyde, alkene, and bromo-substituted aromatic ring functionalities. It is frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create biphenyl (B1667301) structures and other extended conjugated systems. scispace.comsciforum.netmdpi.com These larger molecules are of interest for their potential applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other electronic materials. ambeed.com Furthermore, there is growing interest in the biological activities of this compound and its derivatives, with studies exploring their potential in medicinal chemistry. cymitquimica.comnih.gov

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₇BrO | sigmaaldrich.com |

| Molecular Weight | 211.06 g/mol | sigmaaldrich.comfishersci.ca |

| Appearance | Light yellow to green crystalline powder/solid | cymitquimica.comtcichemicals.com |

| Melting Point | 78-82 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 310.5 °C at 760 mmHg | lookchem.com |

| Solubility | Soluble in ether, chloroform, dichloromethane, ethyl acetate (B1210297), hexane; insoluble in water. | lookchem.comchembk.com |

| CAS Number | 49678-04-8 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRAWLRFGKLUMW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49678-04-8 | |

| Record name | Trans-4-bromocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 4 Bromocinnamaldehyde

Classical Organic Synthesis Approaches

Classical methods provide foundational and reliable routes to 4-bromocinnamaldehyde (B15041), primarily utilizing olefination, halogenation-elimination sequences, and its application in multicomponent reactions.

Wittig Reaction and Related Olefination Methods

The Wittig reaction is a cornerstone in the synthesis of alkenes and a principal method for preparing this compound. This reaction involves the coupling of an aldehyde with a phosphorus ylide (phosphorane). Specifically, this compound is commonly prepared by reacting 4-bromobenzaldehyde (B125591) with (triphenylphosphoranylidene)acetaldehyde. sciforum.netresearchgate.net This method is highly reliable for establishing the trans-alkene geometry characteristic of cinnamaldehyde (B126680) derivatives.

The reaction proceeds by the nucleophilic attack of the ylide on the carbonyl carbon of 4-bromobenzaldehyde, forming a betaine (B1666868) intermediate which then collapses to form the alkene and triphenylphosphine (B44618) oxide as a byproduct. The use of stabilized ylides, such as the one derived from acetaldehyde, favors the formation of the (E)-isomer, which is the desired trans configuration. sciforum.net

| Reactant 1 | Reactant 2 | Key Reagents/Solvent | Product | Ref |

| 4-Bromobenzaldehyde | (Triphenylphosphoranylidene)acetaldehyde | Toluene | (E)-4-Bromocinnamaldehyde | sciforum.net |

| 4-Bromobenzaldehyde | Fluoroaminosulfones | THF, NaHMDS | Fluoroallylamine derivatives | rsc.org |

A related olefination, the modified Julia reaction, has been employed to synthesize fluoroallylamine analogues using 4-bromobenzaldehyde as the aldehyde component, demonstrating the versatility of olefination strategies in generating complex cinnamaldehyde-like structures. rsc.org

Bromination-Elimination Sequences from Cinnamaldehyde Precursors

While the direct synthesis of this compound via bromination-elimination of cinnamaldehyde is not the standard approach, this sequence is a well-documented method for producing α-bromocinnamaldehyde. The process typically involves two steps:

Addition Reaction: Cinnamaldehyde reacts with elemental bromine, often in a solvent like carbon tetrachloride or acetic acid. This step results in the formation of 2,3-dibromo-3-phenylpropionaldehyde by adding bromine across the alkene double bond.

Elimination Reaction: The resulting dibromo-intermediate is then treated with a base, such as potassium carbonate or sodium carbonate, to induce the elimination of hydrogen bromide (HBr), yielding α-bromocinnamaldehyde.

The total yield for this two-step process is reported to be in the range of 75-85%. Different solvents and bases can be used to optimize the reaction. For instance, using sodium carbonate instead of potassium carbonate has been noted to reduce costs while achieving high yields of up to 91%.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. In the context of this compound and its isomers, they are more frequently employed as key building blocks rather than being the direct products of an MCR.

For example, α-bromocinnamaldehyde is used in [5+1] annulation strategies and other MCRs to synthesize highly substituted benzene (B151609) derivatives and heterocyclic systems like imidazo[1,2-a]pyridines. bohrium.comresearchgate.net Similarly, cinnamaldehyde derivatives are common substrates in three-component reactions for synthesizing pyrimidine-fused tetrahydropyridines and other complex scaffolds. nih.govbeilstein-journals.orgacs.org These reactions capitalize on the electrophilic nature of the aldehyde and the reactivity of the alkene to construct diverse molecular architectures. While MCRs are not a primary route to this compound, its utility in MCRs highlights its importance as a versatile intermediate for combinatorial chemistry and the synthesis of complex molecules. bohrium.com

Modern Catalytic Synthesis Techniques

Modern synthetic methods leverage catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed transformations and asymmetric organocatalysis are particularly relevant in the synthesis of this compound and its derivatives.

Palladium-Catalyzed Transformations in this compound Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, represent a powerful tool for forming the carbon-carbon double bond of cinnamaldehyde systems. The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. pearson.com

The synthesis of this compound via this method would theoretically involve the coupling of a di-halogenated benzene, such as 1,4-dibromobenzene, with acrolein, or the coupling of 4-bromoiodobenzene with acrolein. However, a more common application is the Mizoroki-Heck reaction of 4-bromobenzaldehyde with acrylates to form related cinnamate (B1238496) esters. researchgate.net The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. mdpi.com

Various palladium sources, ligands, and reaction conditions can be employed. For instance, Pd(PPh₃)₄ and Pd(OAc)₂ are common catalysts, and reactions can be performed in solvents like DMF or even in water under specific conditions to enhance sustainability. researchgate.netmdpi.com

| Aryl Halide | Alkene | Catalyst System | Product Type | Ref |

| 4-Bromobenzaldehyde | n-Butyl acrylate (B77674) | Dendritic palladium-biscarbene complexes | Cinnamate Ester | researchgate.net |

| Aryl Halides | Terminal Olefins | Pd(OAc)₂ / Alumina (Microwave) | Substituted Alkenes | mdpi.com |

| Arylboronic Acids | Olefins | Pd(OAc)₂ / dppp (B1165662) (Base-free) | Arylated Olefins | organic-chemistry.org |

Asymmetric Organocatalysis in Cinnamaldehyde Derivative Synthesis

Asymmetric organocatalysis has emerged as a vital strategy for the enantioselective synthesis of chiral molecules, particularly using cinnamaldehyde and its derivatives as starting materials. This approach utilizes small organic molecules as catalysts to create chiral products with high enantiomeric excess.

The primary mechanism involves the activation of the cinnamaldehyde substrate by the organocatalyst, typically a chiral secondary amine (like a proline derivative). The amine reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. The chiral environment created by the catalyst directs the incoming nucleophile to attack one face of the molecule preferentially, thus establishing a new stereocenter with high enantioselectivity.

This strategy has been successfully applied in a variety of transformations using cinnamaldehyde derivatives, including:

Three-component cyclizations to produce enantiomerically enriched dihydropyridines.

Reactions with acetone to yield disubstituted 4-oxocyclohexanecarbaldehydes. google.com

Michael additions followed by cyclization with 1,3-dicarbonyl compounds to synthesize functionalized 3,4-dihydropyrans.

These organocatalytic methods demonstrate how the cinnamaldehyde scaffold can be elaborated into more complex, value-added chiral molecules, which are of significant interest in medicinal chemistry and materials science.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

2.3. Sustainable and Green Chemistry Considerations in Synthesis 2.3.1. Solvent-Free and Aqueous Medium Reactions researchgate.netresearchgate.netresearchgate.net 2.3.2. Polymer-Supported Catalysis researchgate.netresearchgate.net 2.3.3. Biocatalytic Approaches for Analogues google.com

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Chemical Reactivity and Mechanistic Studies of 4 Bromocinnamaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 4-Bromocinnamaldehyde (B15041) is a primary site for chemical transformations due to the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl group of an aldehyde is polarized, with the carbonyl carbon bearing a partial positive charge (δ+) and the oxygen a partial negative charge (δ-). This makes the carbon atom an electrophile, susceptible to attack by nucleophiles. masterorganicchemistry.com In nucleophilic addition, the nucleophile forms a new sigma bond with the carbonyl carbon, and the pi bond of the carbonyl group is broken, with the electrons moving to the oxygen atom to form an alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. libretexts.org

Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are highly effective for these additions. libretexts.org For instance, the reaction of this compound with a Grignard reagent would proceed through the attack of the carbanionic carbon of the Grignard reagent on the aldehyde's carbonyl carbon. libretexts.org The magnesium center of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. libretexts.org Subsequent workup with a mild acid neutralizes the alkoxide intermediate to produce a secondary alcohol.

| Reagent Type | Nucleophile | Product Type |

| Grignard Reagent | Carbanion (R⁻) | Secondary Alcohol |

| Organolithium Reagent | Carbanion (R⁻) | Secondary Alcohol |

| Metal Hydrides (e.g., NaBH₄) | Hydride (H⁻) | Primary Alcohol |

Condensation and Imine Formation

Aldehydes readily undergo condensation reactions with primary amines to form imines (also known as Schiff bases). This reaction is typically catalyzed by acid and is reversible. masterorganicchemistry.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by a series of proton transfer steps and the elimination of a water molecule to form the C=N double bond of the imine. masterorganicchemistry.comnih.gov To drive the reaction to completion, the water produced is often removed from the reaction mixture, for example, by using a Dean-Stark apparatus or a drying agent. nih.gov The formation of imines from this compound provides a versatile synthetic route to more complex nitrogen-containing compounds. These imines can act as intermediates in various other transformations. nih.gov

Reduction Reactions, including Asymmetric Reduction

The aldehyde moiety can be easily reduced to a primary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) achieve this transformation by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org

Of significant interest is the asymmetric reduction of the prochiral aldehyde to a specific enantiomer of the resulting alcohol. This is achieved using a chiral catalyst that directs the approach of the reducing agent. A common method involves the use of borane (B79455) (BH₃) as the reducing agent in the presence of a chiral catalyst, such as an oxazaborolidine catalyst (as in the Corey-Bakshi-Shibata reduction) or chiral diamines. ias.ac.insoci.org The chiral catalyst forms a complex with the borane, creating a chiral environment. The aldehyde coordinates to this complex in a sterically favored orientation, leading to the delivery of the hydride to one face of the carbonyl group, thus producing the alcohol with high enantiomeric excess. ias.ac.inresearchgate.net

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is part of a conjugated π-system, which makes it susceptible to addition reactions, particularly at the β-carbon.

Michael Addition Reactions

As an α,β-unsaturated aldehyde, this compound is an excellent Michael acceptor. In the Michael reaction, a nucleophile adds to the β-carbon of the conjugated system. nih.gov This 1,4-conjugate addition is driven by the electron-withdrawing nature of the aldehyde group, which polarizes the double bond and imparts an electrophilic character to the β-carbon. The initial addition of the nucleophile generates a resonance-stabilized enolate intermediate, which is then protonated to give the final product.

A wide variety of nucleophiles (Michael donors) can be used, including malonates, nitroalkanes, and ketones (via their enamine or enolate forms). mdpi.comrsc.org Organocatalysis has emerged as a powerful tool for effecting asymmetric Michael additions. Chiral secondary amines, for example, can react with the aldehyde to form a transient iminium ion. This activation lowers the LUMO of the π-system, facilitating the attack of the nucleophile and allowing for high stereocontrol. researchgate.net

Table: Examples of Organocatalyzed Michael Additions to Cinnamaldehydes

| Nucleophile | Catalyst Type | Solvent | Typical Result |

|---|---|---|---|

| Nitromethane | Chiral Secondary Amine | Dichloromethane / Water | High yield and enantioselectivity. researchgate.net |

| Ketones | Chiral Primary-Secondary Diamine | Water or Solvent-free | High yield, diastereoselectivity, and enantioselectivity. rsc.org |

Cycloaddition Reactions

The activated double bond of this compound can participate in cycloaddition reactions to form cyclic structures.

The most prominent example is the Diels-Alder reaction, a [4+2] cycloaddition where the α,β-unsaturated aldehyde acts as the dienophile. libretexts.orgorganic-chemistry.org The electron-withdrawing aldehyde group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene. organic-chemistry.org This reaction is a powerful method for constructing six-membered rings with good stereochemical control. researchgate.netyoutube.com Catalysts, such as Lewis acids, can be used to further enhance the reactivity of the dienophile and influence the stereochemical outcome.

In addition to [4+2] cycloadditions, the double bond can also undergo [2+2] cycloadditions, typically under photochemical conditions, to form four-membered cyclobutane (B1203170) rings. libretexts.orgfiveable.me These reactions provide access to strained ring systems that are valuable synthetic intermediates.

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of this compound is a key functional group, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is significantly influenced by the electron-withdrawing nature of the cinnamaldehyde (B126680) group situated in the para position.

The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern organic synthesis. This compound, as an activated aryl bromide, is a suitable substrate for these transformations, most notably the Mizoroki-Heck and Suzuki-Miyaura reactions.

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. researchgate.net While specific studies detailing the Heck reaction with this compound are not prevalent, the reactivity of structurally similar aryl bromides, such as 4-bromoacetophenone and 4-bromoanisole, provides insight into the expected reaction conditions. For instance, the Heck coupling of various aryl halides with styrene (B11656) and acrylate (B77674) derivatives proceeds efficiently, particularly for substrates with electron-withdrawing groups that facilitate the initial oxidative addition step. researchgate.net

The following table details representative conditions for Mizoroki-Heck reactions on analogous aryl bromides, demonstrating the typical parameters that would be applied to this compound.

Table 1: Representative Mizoroki-Heck Reaction Conditions for Aryl Bromides

| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Styrene | PdCl₂(EdteH₄) (2.0 mol%) | Na₂CO₃ | Water | 100 | 94 | researchgate.net |

| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4 mol%) | K₂CO₃ | DMF | 100 | 99 (conversion) | ugent.be |

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an aryl halide with an organoboron reagent, typically a boronic acid or its ester. youtube.com This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. youtube.com The reaction of this compound in a Suzuki coupling would be expected to produce substituted biaryl cinnamaldehyde derivatives. Studies on 4-bromoacetophenone, which also features an electron-withdrawing group para to the bromine, demonstrate excellent yields in Suzuki couplings with various arylboronic acids under aqueous conditions, often facilitated by microwave irradiation. nih.gov

The table below summarizes optimized conditions for the Suzuki coupling of 4-bromoacetophenone, illustrating a viable synthetic route for derivatives of this compound.

Table 2: Suzuki-Miyaura Coupling Conditions for 4-Bromoacetophenone

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pyridine-based Pd(II)-complex (1.0 mol%) | KOH | Water | Microwave, 100-160°C, 5 min | 96 | nih.gov |

| 4-Methoxyphenylboronic acid | Pyridine-based Pd(II)-complex (0.25 mol%) | KOH | Water | Reflux, 1 h | 92 | nih.gov |

| 4-Chlorophenylboronic acid | Pd-complex 7 (0.5 mol%) | Cs₂CO₃ | Water | Reflux, 6 h | 80 (conversion) | arkat-usa.org |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. mdpi.comyoutube.com The cinnamaldehyde moiety in this compound acts as a moderate electron-withdrawing group, activating the aryl ring for nucleophilic attack at the carbon bearing the bromine atom.

The SNAr mechanism proceeds via a two-step, addition-elimination pathway. youtube.com The nucleophile first attacks the ipso-carbon, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the ring is temporarily lost in this step. In the subsequent elimination step, the leaving group (bromide) is expelled, and aromaticity is restored. The presence of the para-cinnamaldehyde group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy for the reaction.

While theoretically poised to undergo SNAr reactions with strong nucleophiles such as alkoxides, thiolates, or amines, specific documented examples of this compound as a substrate in SNAr reactions are not widely reported in the surveyed literature. The reactivity would be expected to be less than that of aryl halides with stronger activating groups (e.g., nitro groups) or better leaving groups (e.g., fluoride). nih.gov

Multi-functional Reactivity and Cascade Reactions

The presence of multiple reactive sites in this compound opens the door to complex transformations such as cascade reactions. A cascade reaction, also known as a domino or tandem reaction, involves two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste.

In the context of this compound, the aryl bromide moiety can serve as an initiation point for a cascade sequence. For example, a palladium-catalyzed cross-coupling reaction (like Heck or Suzuki) could be designed to occur first, forming a more complex intermediate in situ. This intermediate could then immediately undergo a subsequent reaction involving the aldehyde or α,β-unsaturated system. Such a sequence might involve an intramolecular cyclization or a condensation reaction, leading to the rapid construction of complex heterocyclic or polycyclic scaffolds. nih.gov

While the concept of using this compound in such a manner is synthetically attractive, specific examples of cascade reactions initiated at the aryl bromide position of this molecule are not extensively documented in the scientific literature. Organocatalytic cascades involving the cinnamaldehyde functionality itself are more common. nih.gov However, the potential for designing novel multi-component or cascade reactions that leverage the distinct reactivity of both the aryl bromide and the cinnamaldehyde functionalities remains a compelling area for future synthetic exploration.

Derivatization and Analog Development Based on 4 Bromocinnamaldehyde

Synthesis of Schiff Bases and Hydrazones

The aldehyde functional group of 4-bromocinnamaldehyde (B15041) is readily condensed with primary amines and hydrazides to form Schiff bases and hydrazones, respectively. These reactions are typically straightforward, often proceeding with high efficiency via simple condensation, sometimes catalyzed by a few drops of acid. researchgate.net

Hydrazones, in particular, are valuable intermediates. For instance, the condensation of cinnamaldehyde (B126680) derivatives with various hydrazides, such as benzhydrazide and isonicotinic acid hydrazide, yields hydrazone Schiff base ligands. bendola.com These ligands can then be used to form metal complexes. bendola.comcenresinjournals.com The formation of the characteristic imine (C=N) bond in these compounds is confirmed through spectroscopic methods like FTIR and NMR. bendola.com Research has shown that these condensation reactions can be carried out using various techniques, including conventional solution-based synthesis, as well as more modern, environmentally friendly methods like mechanochemical and solid-state melt reactions. nih.gov

Furthermore, hydrazones derived from this compound can serve as precursors for more complex heterocyclic systems. For example, acyl-hydrazone derivatives of imidazo[2,1-b]thiazole (B1210989) have been synthesized and subsequently used to create spirothiazolidinone structures. nih.gov

Formation of Heterocyclic Compounds

The reactivity of this compound extends to its participation in cyclization and cycloaddition reactions to form diverse heterocyclic systems.

Imidazo[2,1-b]thiazole Derivatives

The 4-bromophenyl moiety of this compound is a key feature in the synthesis of certain imidazo[2,1-b]thiazole derivatives. While direct cyclization using this compound is not the primary route, the "6-(4-bromophenyl)" structural motif is central to this class of compounds. The synthesis typically involves the reaction of a 2-aminothiazole (B372263) with an α-haloketone bearing the 4-bromophenyl group. researchgate.net A key precursor, 2-chloro-1-(4-bromophenyl)ethan-1-one, which can be conceptually linked back to 4-bromo-substituted aromatic compounds, is often used. This reagent is reacted with 2-aminothiazole to construct the core imidazo[2,1-b]thiazole scaffold. nih.govelsevierpure.com

Once the 6-(4-bromophenyl)imidazo[2,1-b]thiazole (B1268897) core is formed, it can be further functionalized. For example, it can be elaborated into acyl-hydrazides, which are then reacted with various ketones to produce a series of hydrazones, or used to build more complex structures like spirothiazolidinones. nih.gov These multi-step syntheses highlight the utility of the 4-bromophenyl group in building complex, biologically relevant heterocyclic systems. nih.govnih.govelsevierpure.com

Spirocyclic Isoxazolones

This compound is an effective substrate for the enantioselective synthesis of spirocyclic isoxazolones. acs.org This transformation is achieved through a cascade reaction involving synergistic catalysis by a chiral secondary amine and a palladium(0) complex. acs.orgnih.gov In this process, this compound reacts with an isoxazolone derivative, such as 3-methyl-4-propargyl isoxazolone. acs.org The reaction proceeds with high levels of diastereoselectivity and enantioselectivity, yielding chiral spiroisoxazolone derivatives. nih.gov The general procedure involves combining the catalyst, this compound, and the isoxazolone derivative in a suitable solvent like ethyl acetate (B1210297) at room temperature. acs.orgnih.gov The robustness of this method allows for a broad substrate scope, demonstrating the utility of this compound in accessing complex, stereochemically rich spirocyclic structures. nih.gov

2-Styrylchromone Derivatives

The synthesis of 2-styrylchromones, a class of naturally occurring and synthetic heterocyclic compounds, can utilize cinnamaldehyde derivatives. japsonline.com One of the most practical methods for preparing these structures is the Baker-Venkataraman rearrangement. samipubco.comresearchgate.net This strategy involves the O-acylation of a 2'-hydroxyacetophenone (B8834) with a cinnamoyl chloride (derivable from the corresponding cinnamic acid) followed by a base-catalyzed rearrangement. researchgate.net The resulting 1-(2-hydroxyphenyl)-5-phenylpenta-1,3-dione intermediate then undergoes acid-catalyzed cyclodehydration to yield the final (E)-2-styrylchromone. samipubco.comresearchgate.net

Alternatively, 2-styrylchromones can be prepared via an aldol (B89426) condensation of 2-methylchromone (B1594121) with a benzaldehyde (B42025) derivative. japsonline.com The 4-bromo substituent on the cinnamaldehyde precursor would be incorporated into the final styryl moiety of the chromone (B188151), yielding a 2-(4-bromostyryl)chromone. The presence of the styryl group at the 2-position of the chromone core is a defining feature of these compounds, which are noted for their biological activities. japsonline.comnih.gov

Functionalization through the Aryl Bromide: Avenues for Structural Diversity

The bromine atom on the aromatic ring of this compound is a highly valuable functional handle for introducing structural diversity. It serves as an excellent electrophilic partner in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the para-position of the cinnamaldehyde scaffold.

Prominent examples of such reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of various aryl or vinyl substituents.

Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, attaching a wide range of nitrogen-containing groups. nih.govproquest.com

Heck Coupling: Reaction with alkenes to form new substituted alkenes.

These cross-coupling reactions are fundamental in modern organic synthesis and greatly expand the range of accessible analogs from a single starting material. For instance, a nickel-catalyzed C-N cross-coupling has been shown to be effective for aryl bromides, demonstrating a pathway to synthesize N-arylated products. proquest.com Similarly, transition-metal-free methods for aryl-aryl cross-coupling using aryl halides are also being explored. nih.gov By strategically choosing the coupling partner, chemists can systematically modify the electronic and steric properties of the phenyl ring, providing a powerful tool for structure-activity relationship studies.

Structure–Property Relationship in this compound Analogues

The derivatives of this compound have been the subject of numerous studies to understand how their chemical structure relates to their physical and biological properties. The chromone core is recognized as a privileged scaffold in drug discovery, contributing to activities such as antioxidant, anti-inflammatory, and anticancer effects. nih.gov

For imidazo[2,1-b]thiazole derivatives , the presence of the 6-(4-bromophenyl) group is a common feature in compounds designed as potential anticancer agents. nih.govelsevierpure.com Studies have shown that modifications elsewhere in the molecule, while retaining the bromophenyl group, lead to significant variations in antiproliferative activity against various cancer cell lines. nih.gov Certain derivatives have demonstrated selectivity toward melanoma cell lines, with activity superior to established drugs like sorafenib. nih.govelsevierpure.com This suggests that the 4-bromophenyl moiety, in concert with other structural features, plays a crucial role in the molecule's interaction with its biological target.

Similarly, for Schiff bases and hydrazones , the derivatization of the aldehyde group and subsequent complexation with metal ions can lead to enhanced biological activity. For example, copper(II) complexes of cinnamaldehyde-derived Schiff bases have shown greater antibacterial activity than the parent ligands. bendola.com This enhancement is attributed to the coordination of the metal ion, which can alter properties like lipophilicity and the ability to interact with cellular components.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Chiral Building Blocks

The development of new pharmaceuticals increasingly relies on the use of chiral building blocks to create stereochemically pure compounds that interact specifically with biological targets. rsc.org 4-Bromocinnamaldehyde (B15041) serves as an important starting material in this context. It is employed in asymmetric synthesis, where its prochiral structure is converted into a chiral product with high enantiomeric purity.

A significant application is its use in organocatalytic asymmetric Michael additions. For instance, in the presence of a polymer-supported organocatalyst, this compound can react with dimethyl malonate to yield an enantioenriched oxodiester. This reaction proceeds with high selectivity, achieving a 97% enantiomeric excess (ee) of the resulting chiral adduct. This adduct is a valuable intermediate, or "chiral building block," which can be used in subsequent steps to construct more complex chiral molecules.

Precursors for Complex Alkaloids and Bioactive Molecules (e.g., Indoloquinolizidines)

The chiral intermediates synthesized from this compound are pivotal for building complex molecular architectures found in various bioactive natural products. The indoloquinolizidine skeleton, for example, is a core structure in many biologically active alkaloids.

Research has demonstrated a direct pathway from this compound to these complex alkaloids. The enantioenriched oxodiester, produced from the Michael addition of dimethyl malonate to this compound, is a key precursor for the synthesis of indoloquinolizidines. This is achieved through a subsequent diastereoselective Pictet-Spengler/lactamization cascade reaction. This efficient, flow-chemistry-based method highlights the role of this compound as a foundational element in the rapid assembly of medicinally relevant alkaloid structures.

Role in the Synthesis of Optically Active Compounds

The synthesis of optically active compounds is a cornerstone of modern medicinal chemistry and materials science. This compound plays a crucial role as a substrate in reactions designed to generate specific stereoisomers. Its participation in enantioselective reactions allows for the creation of compounds with defined three-dimensional structures, which is critical for their function.

The asymmetric Michael addition serves as a prime example of its utility. The reaction involving this compound and dimethyl malonate is a key enantiodetermining step that establishes a stereocenter with high fidelity. The resulting optically active Michael adducts are not only intermediates for indoloquinolizidines but can also be converted into other valuable chiral molecules, such as diastereomerically pure δ-lactones, through a telescoped continuous flow process involving reduction and cyclization.

Key Asymmetric Reaction of this compound

| Reactants | Catalyst/Conditions | Product | Enantiomeric Excess (ee) | Application of Product | Reference |

| This compound, Dimethyl Malonate | Polymer-supported asymmetric organocatalyst, Continuous flow | Enantioenriched oxodiester | 97% | Precursor for Indoloquinolizidines and δ-lactones |

Photomechanical Cinnamalmalononitrile Crystals

In the field of materials science, derivatives of cinnamaldehyde (B126680) are being explored for their "smart" properties, such as responding to light with mechanical motion. While research on the bromo- derivative is limited, studies on the closely related (E)-4-fluoro-cinnamaldehyde malononitrile (B47326) ((E)-4FCM) provide significant insight into the potential of this class of compounds.

Crystals of (E)-4FCM, formed by the Knoevenagel condensation of 4-fluorocinnamaldehyde (B1661933) and malononitrile, exhibit powerful photomechanical behavior. When exposed to 405 nm ultraviolet light, the molecules in the crystal undergo a [2+2] photodimerization reaction. This chemical transformation induces significant strain within the crystal lattice, causing a robust photosalient effect where the crystals can split, hop, and even explode. Nanowires made from this material can expand laterally by as much as 300% upon illumination, and this expansion can be harnessed to perform mechanical work, such as bending a template and lifting objects many times its own weight. This behavior is attributed to a crystal-to-crystal phase transformation driven by the photochemical reaction, not by heat, demonstrating a direct conversion of light into mechanical energy. These findings suggest that 4-bromocinnamalmalononitrile could exhibit similar potent photomechanical properties.

Catalysis and Ligand Design

Mechanistic Investigations of Biological Activities Non Clinical Focus

Antibacterial Mechanisms

Inhibition of Bacterial Biofilm Formation

4-Bromocinnamaldehyde (B15041) has demonstrated significant efficacy in preventing the formation of bacterial biofilms across various pathogenic species. Research indicates that this compound is a potent inhibitor of biofilm development in both Gram-negative and Gram-positive bacteria.

In studies involving the marine pathogen Vibrio parahaemolyticus, this compound, at a concentration of 50 µg/mL, inhibited biofilm formation by more than 95%. nih.gov This activity was also observed against Vibrio harveyi. nih.gov The compound's efficacy extends to pathogens commonly associated with urinary tract infections and medical device contamination. Against uropathogenic Escherichia coli (UPEC), this compound showed notable, albeit lesser, activity compared to 4-nitrocinnamaldehyde. nih.gov Similarly, it was found to be active against biofilms of the Gram-positive bacterium Staphylococcus aureus. nih.gov

The mechanism of biofilm inhibition is linked to the compound's ability to interfere with the initial stages of bacterial adhesion to surfaces. nih.gov By preventing this crucial first step, this compound effectively halts the subsequent development and maturation of the complex biofilm structure. nih.govscispace.com

Table 1: Antibiofilm Activity of this compound

| Bacterial Species | Effective Concentration | Observed Effect | Source |

|---|---|---|---|

| Vibrio parahaemolyticus | 50 µg/mL | >95% inhibition of biofilm formation | nih.gov |

| Vibrio harveyi | Not specified | Exhibited antibiofilm activity | nih.gov |

| Uropathogenic Escherichia coli (UPEC) | Not specified | Active in inhibiting biofilm formation | nih.gov |

| Staphylococcus aureus | Not specified | Active in inhibiting biofilm formation | nih.gov |

Modulation of Virulence Factors and Gene Expression in Bacteria

Beyond inhibiting biofilm formation, this compound actively modulates bacterial virulence by interfering with the production of key pathogenic factors and altering gene expression. nih.gov In Vibrio parahaemolyticus, the compound prevents adhesion to surfaces through a dose-dependent inhibition of cell surface hydrophobicity, fimbriae production, and flagella-mediated swimming and swarming motilities. nih.govresearchgate.net It also reduces the secretion of proteases required for virulence and diminishes the production of indole, an important signaling molecule. nih.gov

At the molecular level, this compound has been shown to downregulate a suite of genes critical for bacterial pathogenicity. nih.gov This includes genes related to quorum sensing (QS) and biofilm formation, such as aphA, cpsA, luxS, and opaR. nih.govresearchgate.net Furthermore, it represses the expression of virulence genes like fliA (related to flagella), tdh (thermostable direct hemolysin), and vopS (a type III secretion system effector), as well as genes associated with membrane integrity (fadL, nusA). nih.govresearchgate.net Notably, the expression of genes related to the multidrug efflux pumps (vmeB and vmrA) was not significantly affected by the compound. nih.gov

Table 2: Gene Expression Modulation by this compound in V. parahaemolyticus

| Gene Category | Specific Genes Downregulated | Associated Function | Source |

|---|---|---|---|

| Quorum Sensing & Biofilm | aphA, cpsA, luxS, opaR | Bacterial communication and community development | nih.govresearchgate.net |

| Virulence | fliA, tdh, vopS | Motility, toxin production, secretion systems | nih.govresearchgate.net |

| Membrane Integrity | fadL, nusA | Cell envelope structure and function | nih.govresearchgate.net |

| Elongation Factor | ef-Tu | Protein synthesis | nih.gov |

Eradication of Bacterial Persister Cells

Bacterial persisters are a subpopulation of dormant cells that exhibit high tolerance to conventional antibiotics, often leading to recurrent infections. psu.edu Research on cinnamaldehyde (B126680) derivatives has revealed potent activity against these resilient cells. Specifically, α-bromocinnamaldehyde has demonstrated remarkable bactericidal efficiency against Escherichia coli persisters. nih.govnih.gov

This compound was capable of completely eradicating multiple types of persister cells. nih.govnih.gov This includes persisters in the stationary growth phase, those induced chemically by agents like carbonyl cyanide m-chlorophenylhydrazone (CCCP), and persisters generated through the overexpression of toxin-antitoxin system components like TisB. nih.govnih.govplos.org For instance, even when CCCP treatment led to a persister population of over 10%, α-bromocinnamaldehyde completely eliminated them. nih.gov Further investigation into its mechanism suggests a novel, ROS-independent bactericidal pathway, as the presence of a hydroxyl-radical scavenger (thiourea) did not diminish its effectiveness. nih.govnih.gov

Antifungal Properties: Effects on Fungal Biofilms

While various cinnamaldehyde analogs have been investigated for their effects on fungal biofilms, studies suggest that this compound's primary strength lies in other biological activities. In a screening of eleven cinnamaldehyde analogs against Candida albicans biofilms, compounds such as α-methylcinnamaldehyde and trans-4-methylcinnamaldehyde were identified as potent biofilm inhibitors. nih.govfrontiersin.org In contrast, this compound and 4-chlorocinnamaldehyde (B90052) were distinguished by their pronounced anthelmintic properties rather than their antifungal biofilm activity. nih.govfrontiersin.org This indicates a degree of specificity among cinnamaldehyde derivatives, with the 4-bromo substitution directing the compound's primary activity towards nematodes rather than fungal biofilms.

Anthelmintic Activity and Morphological Effects on Nematodes

This compound has been identified as a potent anthelmintic agent. nih.gov In studies using the model nematode Caenorhabditis elegans, this compound exhibited significant anthelmintic properties at a concentration of 20 μg/mL. nih.govfrontiersin.org

The compound's mechanism of action involves inducing morphological damage to the nematode. nih.gov Investigations using scanning electron microscopy (SEM) revealed that treatment with this compound causes slight but noticeable surface changes to the cuticle of C. elegans. nih.gov This physical disruption of the nematode's protective outer layer is indicative of its toxic effect and confirms its anthelmintic potential. nih.gov

Molecular Targets and Interaction Pathways

The precise molecular targets of this compound are still under investigation, but current research points to several key interaction pathways. Its antibacterial and anti-virulence activities appear to be mediated through the widespread downregulation of genes controlling quorum sensing, biofilm formation, and the production of specific virulence factors in bacteria like Vibrio parahaemolyticus. nih.govresearchgate.net This suggests an interaction with or modulation of global regulatory pathways that govern bacterial pathogenicity.

The mechanism for eradicating bacterial persister cells appears to be distinct from many conventional antibiotics. Studies on α-bromocinnamaldehyde show that its bactericidal action is not dependent on the generation of reactive oxygen species (ROS), pointing to a novel mechanism that circumvents common tolerance pathways. nih.govnih.gov

For its anthelmintic activity, the observed morphological damage to the cuticle of C. elegans suggests that the compound may interact with proteins or enzymes essential for maintaining the structural integrity of this external layer. nih.gov

Advanced Spectroscopic and Computational Characterization

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the molecular structure and, crucially, the stereochemistry of 4-Bromocinnamaldehyde (B15041). Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum is particularly informative. The aldehydic proton (-CHO) is expected to appear as a doublet in the downfield region, typically between 9.5 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the aromatic ring exhibit characteristic splitting patterns of a 1,4-disubstituted benzene (B151609) ring, appearing as two distinct doublets in the range of 7.4-7.8 ppm.

The most critical feature for stereochemical assignment is the coupling between the two vinylic protons (Hα and Hβ). For the trans isomer of this compound, the coupling constant (J-value) between these protons is expected to be large, typically in the range of 15-18 Hz, which unequivocally confirms the E-configuration of the double bond. The Hβ proton, adjacent to the aromatic ring, would resonate further downfield than the Hα proton, which is adjacent to the carbonyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehydic-H | 9.70 | Doublet (d) | ~7.8 |

| Aromatic-H (ortho to Br) | 7.65 | Doublet (d) | ~8.5 |

| Aromatic-H (ortho to C=C) | 7.50 | Doublet (d) | ~8.5 |

| Vinylic-H (β to CHO) | 7.45 | Doublet (d) | ~16.0 |

| Vinylic-H (α to CHO) | 6.70 | Doublet of Doublets (dd) | ~16.0, ~7.8 |

The ¹³C NMR spectrum complements the proton data. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 193 ppm. The carbons of the aromatic ring and the double bond resonate in the 120-155 ppm region. The carbon atom bonded to the bromine (C-Br) can be identified by its characteristic chemical shift.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 193.5 |

| C-β (Vinylic) | 152.0 |

| C-ipso (Aromatic, attached to C=C) | 133.5 |

| C-H (Aromatic) | 132.5 |

| C-H (Aromatic) | 130.0 |

| C-α (Vinylic) | 128.5 |

| C-Br (Aromatic) | 127.0 |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations. The spectrum of this compound is characterized by several key absorption bands. masterorganicchemistry.com

The most prominent peak is the strong C=O stretching vibration of the conjugated aldehyde, which typically appears in the region of 1685-1666 cm⁻¹. vscht.cz The conjugation with the carbon-carbon double bond and the aromatic ring shifts this absorption to a lower wavenumber compared to a saturated aldehyde. vscht.cz The C-H stretch of the aldehyde group can also be observed as a pair of weak to medium bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹. vscht.cz

Vibrations corresponding to the carbon-carbon double bonds of the aromatic ring and the alkene moiety appear in the 1600-1450 cm⁻¹ region. masterorganicchemistry.com Specifically, the C=C stretching of the alkene is expected around 1640 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the vinylic C-H stretch also occurs in this region. vscht.cz The out-of-plane bending vibrations for the 1,4-disubstituted benzene ring provide a strong absorption in the 850-800 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic/Vinylic | 3100-3000 | Medium |

| C-H Stretch | Aldehyde | 2850-2700 (two bands) | Weak-Medium |

| C=O Stretch | Conjugated Aldehyde | 1685-1665 | Strong |

| C=C Stretch | Alkene | ~1640 | Medium |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Strong |

| C-H Bend (out-of-plane) | p-disubstituted Aromatic | 850-800 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound possesses an extended π-conjugated system, which includes the benzene ring, the carbon-carbon double bond, and the carbonyl group. This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

As a result, this compound absorbs light in the ultraviolet region. The principal absorption is due to a π → π* transition, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. frontiersin.org Experimental data show a maximum absorption wavelength (λmax) for trans-4-Bromocinnamaldehyde at approximately 298 nm when measured in chloroform. tcichemicals.comchemicalbook.com A weaker n → π* transition, involving the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital, may also be observed at a longer wavelength but with a much lower intensity. frontiersin.org

| Parameter | Value | Solvent | Associated Transition |

|---|---|---|---|

| λmax | 298 nm | Chloroform (CHCl₃) | π → π* |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound (C₉H₇BrO), the molecular ion peak (M⁺) would appear as a characteristic doublet due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. youtube.com This results in two peaks of nearly equal intensity at m/z values corresponding to the molecular weights calculated with each isotope (m/z 210 and 212). sigmaaldrich.com

The fragmentation of the molecular ion under electron ionization (EI) can proceed through several pathways. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) or the loss of the formyl radical (-CHO), resulting in a peak at M-29. libretexts.org For aromatic aldehydes, the M-29 peak is often prominent. youtube.com Further fragmentation could involve the loss of a bromine radical (M-79/81) or the loss of carbon monoxide (CO) from the [M-H]⁺ or [M-Br]⁺ fragments.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 210/212 | [C₉H₇BrO]⁺ | Molecular Ion (M⁺) |

| 209/211 | [C₉H₆BrO]⁺ | H· |

| 181/183 | [C₈H₆Br]⁺ | CHO· |

| 131 | [C₉H₇O]⁺ | Br· |

| 102 | [C₈H₆]⁺ | Br· and CHO· |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the trans configuration of the double bond, as well as precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

As of now, a publicly available crystal structure for this compound has not been reported in major crystallographic databases. If such a study were performed, it would yield data including the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). This information is crucial for understanding packing forces and solid-state properties.

Computational Chemistry and Molecular Modeling

In the absence of complete experimental data or to supplement existing information, computational chemistry offers powerful predictive capabilities. Methods like Density Functional Theory (DFT) can be employed to model the properties of this compound. escholarship.org

A typical computational study would begin with a geometry optimization to find the lowest energy conformation of the molecule. mdpi.com This would provide theoretical bond lengths and angles that can be compared with experimental data if available. Frequency calculations can then be performed on the optimized structure to predict the IR spectrum, which can aid in the assignment of experimental vibrational bands. nih.gov

Furthermore, computational models can predict NMR chemical shifts, which can be valuable for confirming spectral assignments. nih.gov Time-dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis spectrum, helping to assign the observed absorption bands to specific electronic transitions by analyzing the molecular orbitals involved, such as the HOMO and LUMO. conicet.gov.ar Analysis of the frontier molecular orbitals (HOMO-LUMO) also provides insights into the chemical reactivity and electronic properties of the molecule. nih.gov While no specific computational studies focused solely on this compound are prominent in the literature, the application of these standard methods would provide a deeper understanding of its structural and electronic characteristics. nih.gov

Quantum Chemical Calculations (e.g., DFT for electronic properties, dipole moments)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are central to understanding the intrinsic properties of this compound. nih.gov These methods are used to calculate reaction energies and provide mechanistic insights that are often difficult to obtain experimentally. nih.gov For a molecule like this compound, DFT calculations can optimize the molecular geometry and determine various electronic properties.

Methodologies such as B3LYP with a 6-31G(d,p) basis set or M06-2X with a def2-TZVP basis set are commonly employed for their balance of computational efficiency and accuracy. nih.govconicet.gov.ar Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, these calculations yield the dipole moment, which provides information about the molecule's polarity and conformational structure. conicet.gov.ar Analysis of the molecular electrostatic potential map, also derived from DFT, helps to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting intermolecular interactions. conicet.gov.ar

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.8 D | Measures molecular polarity |

| Heat of Formation | Varies by method | Thermodynamic stability parameter researchgate.net |

Table 1: Illustrative data from quantum chemical calculations for this compound. Values are representative examples of what is typically generated from DFT computations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. frontiersin.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule. frontiersin.orgnih.gov For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. nih.gov Using software like AutoDock or CDOCKER, the ligand is placed into the binding site of the receptor, and various conformations are sampled. nih.govnih.gov A scoring function then estimates the binding affinity, typically expressed as a binding energy (kcal/mol) or an inhibition constant (Ki). nih.gov Studies on cinnamaldehyde (B126680) derivatives have shown that substitutions on the aromatic ring significantly influence their activity against various cancer-related receptors. nih.gov The para-bromo substitution in this compound would be analyzed for its contribution to binding through interactions with key amino acid residues, such as hydrogen bonds, hydrophobic interactions, or halogen bonds.

| Target Protein (Example) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| BRD4 | -7.2 | ASN140, TYR97 bohrium.com |

| 5FL6 | -6.8 | Amino acids in the active site nih.gov |

| 4GY7 | -6.5 | Amino acids in the active site nih.gov |

Table 2: Representative molecular docking results for this compound against potential protein targets. Scores and residues are illustrative, based on findings for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the ligand-protein complex predicted by docking and to calculate a more accurate binding free energy. mdpi.com

An MD simulation for a this compound-protein complex would typically run for hundreds of nanoseconds. mdpi.com The simulation tracks the trajectory of all atoms in the system, which is placed in a simulated aqueous environment under controlled temperature and pressure. mdpi.com Analysis of the simulation trajectory can reveal important information, such as:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand's binding pose. bohrium.com

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon ligand binding. bohrium.com

Binding Free Energy: Calculated using methods like MM/PBSA or MM/GBSA, providing a more rigorous estimation of binding affinity than docking scores.

These simulations can reveal how the protein conformation adapts to the presence of this compound and the stability of the key interactions over time. nih.gov

| Simulation Parameter | Typical Value/Setting | Purpose |

| Simulation Time | 100 - 500 ns | To ensure adequate sampling of conformational space mdpi.com |

| Ensemble | NPT (Isothermal-isobaric) | Mimics physiological conditions of constant pressure and temperature mdpi.com |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system scispace.com |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment |

| Data Analysis | RMSD, RMSF, Binding Free Energy | To evaluate stability, flexibility, and binding affinity bohrium.com |

Table 3: Common parameters for a molecular dynamics simulation of a ligand-protein complex.

Structure-Activity Relationship (SAR) Derivation from Computational Models

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. researchgate.net Computational models are pivotal in deriving these relationships, allowing for the rational design of more potent and selective molecules. nih.gov By comparing the computational results (docking scores, binding energies) and biological activities of a series of related compounds, a predictive SAR model can be built.

For cinnamaldehyde derivatives, SAR studies have shown that the nature and position of the substituent on the phenyl ring are critical for activity. nih.gov A computational SAR study involving this compound would compare its predicted binding affinity and interaction profile with other derivatives, such as hydroxycinnamaldehyde or methoxycinnamaldehyde. nih.gov This analysis helps to rationalize the specific contribution of the bromine atom at the para-position. For instance, the bromine atom's size, electronegativity, and ability to form halogen bonds can significantly influence binding affinity and specificity for a particular target. These insights are crucial for lead optimization in drug discovery, guiding the synthesis of new analogs with improved properties. researchgate.net Predictive Quantitative Structure-Activity Relationship (QSAR) models can also be developed, which use statistical methods to correlate chemical structures with activity, further aiding in the design of novel compounds. nih.govresearchgate.net

| Compound | Substitution (para-position) | Relative Binding Affinity (Illustrative) | Key Structural Contribution |

| Cinnamaldehyde | -H | 1.0 | Baseline scaffold |

| 4-Hydroxycinnamaldehyde | -OH | 1.5 | Hydrogen bonding potential |

| 4-Methoxycinnamaldehyde | -OCH3 | 1.3 | Altered electronics and steric profile |

| This compound | -Br | 1.8 | Halogen bonding potential, hydrophobicity |

Table 4: An illustrative Structure-Activity Relationship (SAR) table for para-substituted cinnamaldehyde derivatives, demonstrating the influence of different functional groups on binding affinity.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While methods for synthesizing substituted cinnamaldehydes exist, future research will likely prioritize the development of more efficient and environmentally benign synthetic pathways. Traditional methods can sometimes involve harsh conditions or produce isomeric mixtures that require difficult purification. Modern synthetic strategies offer promising alternatives to overcome these challenges.

Future research should focus on:

Catalytic Methods: Exploring advanced catalytic systems, such as palladium-catalyzed oxidative Heck reactions, can provide direct and high-yield routes from simple precursors like acrolein and arylboronic acids. acs.org Further development could focus on replacing homogeneous catalysts with recyclable heterogeneous catalysts to improve sustainability.

Green Chemistry Approaches: The principles of green chemistry should guide the development of new syntheses. This includes the use of safer, renewable solvents like water or ethanol, employing energy-efficient techniques like microwave irradiation, and using recyclable catalysts such as modified hydrotalcites. google.comdntb.gov.uaresearchgate.netnanobioletters.com

Photocatalysis and Flow Chemistry: The integration of visible-light photocatalysis offers a powerful tool for activating molecules under mild conditions, potentially enabling new reaction pathways for the synthesis of 4-Bromocinnamaldehyde (B15041) and its derivatives. beilstein-journals.orgbeilstein-journals.org Coupling these methods with flow chemistry systems could allow for safer, more scalable, and highly controlled production.

Exploration of New Chemical Transformations and Reactivity Profiles

The this compound molecule contains three primary sites of reactivity: the aldehyde carbonyl group, the carbon-carbon double bond, and the carbon-bromine bond on the phenyl ring. While some reactions are known, a vast landscape of chemical transformations remains to be explored.

Key areas for future investigation include:

Aldehyde and Alkene Functionalization: The α,β-unsaturated aldehyde moiety is a classic Michael acceptor and can react with nucleophiles like thiols. nih.govresearchgate.net Future work could systematically explore its participation in asymmetric organocatalytic reactions, such as stereoselective aldol (B89426) and Michael additions, to generate complex chiral molecules. Its role in forming Schiff bases and subsequent derivatives also warrants further study. mdpi.com

Cross-Coupling Reactions: The bromine atom serves as a versatile functional handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This provides a powerful strategy for synthesizing a diverse library of derivatives where the bromophenyl ring is connected to various aryl, alkyl, or nitrogen-containing fragments, significantly expanding the molecular complexity accessible from this starting material.

Multicomponent Reactions: Designing novel multicomponent reactions that utilize this compound as a key reactant could provide rapid and efficient access to complex molecular scaffolds, such as highly substituted heterocyclic systems, in a single synthetic operation.

Design of Next-Generation Biologically Active Derivatives

Cinnamaldehyde (B126680) and its derivatives are known to possess a wide range of biological activities. nih.govmaynoothuniversity.ie Research has specifically identified this compound as a potent antimicrobial agent, often exhibiting greater activity than the parent cinnamaldehyde compound. nih.govbohrium.com This provides a strong foundation for designing next-generation therapeutic agents.

Future research should be directed towards:

Broad-Spectrum Antimicrobials: this compound has demonstrated significant activity against the bacteria Vibrio parahaemolyticus by inhibiting biofilm formation and against Acinetobacter baumannii by inhibiting the FtsZ cell division protein. nih.govnih.govfrontiersin.org It is also effective against the fungus Candida albicans. nih.gov Future work should focus on synthesizing derivatives to broaden this activity spectrum, enhance potency, and overcome resistance mechanisms. Studies suggest its efficacy can be boosted in the presence of efflux pump inhibitors. nih.govfrontiersin.org

Anticancer Agents: Many chalcones and cinnamaldehyde-based compounds, which share a similar structural core, exhibit potent anticancer properties. nih.govmdpi.comjchr.org Systematic derivatization of this compound and subsequent screening against various cancer cell lines, such as colon, breast, and prostate cancer, could lead to the discovery of novel oncologic drug candidates. mdpi.comresearchgate.netnih.gov

Antiviral and Anthelmintic Applications: Preliminary evidence suggests that cinnamaldehydes may possess antiviral and anthelmintic properties. nih.govoup.com This is a largely unexplored area for this compound, and designing derivatives aimed at these targets could open new therapeutic possibilities.

| Derivative | Biological Activity | Target Organism/Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| This compound | Antibacterial / Antibiofilm | Vibrio parahaemolyticus, Vibrio harveyi | Exhibited 99.6% biofilm inhibition at 100 µg/mL; more potent than parent cinnamaldehyde. Downregulated virulence and biofilm-related genes. | nih.gov |

| This compound | Antibacterial | Acinetobacter baumannii | Showed potent antimicrobial activity (MIC of 32 µg/mL) by inhibiting the FtsZ cell division protein. | nih.govfrontiersin.orgresearchgate.net |

| This compound | Antifungal / Antibiofilm | Candida albicans | Displayed strong antibiofilm activity with 98% inhibition at 100 µg/mL. | nih.gov |

| Bromoethane chalcone (B49325) (cinnamaldehyde derivative) | Anticancer | DU145 (prostate), SKBR-3 (breast), HEPG2 (liver) | Showed significant cytotoxicity with IC50 values of 8.7 µM, 7.7 µM, and 9.4 µM, respectively. | researchgate.net |

Integration into Advanced Material Science and Nanotechnology

The application of this compound in material science is a nascent field with considerable untapped potential. Its distinct chemical features could be leveraged to create novel functional materials and technologies.

Prospective research directions include:

Antimicrobial Polymers and Surfaces: The potent, broad-spectrum antimicrobial activity of this compound makes it an excellent candidate for incorporation into materials. nih.govnih.gov Future work could involve grafting the molecule onto polymer backbones or surfaces via its bromo-functional group to create self-sterilizing materials for medical devices, food packaging, or high-touch surfaces.

Organic Electronics and Photonics: The conjugated π-electron system spanning the phenyl ring and the propenal group suggests potential applications in organic electronics. Research could explore the synthesis of oligomers and polymers containing the this compound motif to investigate their conductive, semi-conductive, or photophysical properties for use in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs).

Functional Nanoparticles: this compound could be used to functionalize the surface of nanoparticles (e.g., gold, silica, or magnetic nanoparticles). This could impart specific biological activities (e.g., antimicrobial) to the nanomaterial or serve as a reactive handle for further conjugation, leading to the development of targeted drug delivery systems or diagnostic probes.

Deepening Mechanistic Understanding through Advanced Biophysical and Computational Techniques

To accelerate the rational design of new derivatives and applications, a deeper understanding of the molecular mechanisms underlying the reactivity and biological activity of this compound is essential. Advanced computational and biophysical methods are poised to provide these critical insights.

Future studies should employ:

Computational Modeling: In silico techniques like molecular docking and molecular dynamics simulations can predict and analyze the binding of this compound derivatives to their biological targets, such as the bacterial FtsZ protein or cancer-related enzymes. frontiersin.orgnih.gov Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, elucidate reactivity profiles, and guide the design of new synthetic methods.

Biophysical Characterization: Advanced spectroscopic and structural biology techniques are crucial for validating computational models. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study interactions with proteins in solution, researchgate.net while X-ray crystallography could provide high-resolution atomic structures of derivatives bound to their target enzymes. These techniques are indispensable for understanding the precise molecular interactions that govern biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromocinnamaldehyde in laboratory settings?

- Methodological Answer : The most common laboratory synthesis involves brominating cinnamaldehyde using bromine (Br₂) in non-polar solvents like chloroform or dichloromethane at room temperature. The reaction proceeds via electrophilic aromatic substitution at the para position of the phenyl ring. Purification is achieved through recrystallization to obtain light-yellow crystals . Alternative methods include using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to minimize side reactions .

Q. What are the primary chemical reactions of this compound and their experimental conditions?

- Methodological Answer :

- Oxidation : Reacts with potassium permanganate (KMnO₄) in acidic conditions to yield 4-bromocinnamic acid.

- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the aldehyde group to 4-bromocinnamyl alcohol.

- Substitution : Nucleophilic substitution (e.g., with sodium methoxide) replaces the bromine atom, forming derivatives like 4-methoxycinnamaldehyde. Reaction conditions vary; for substitution, polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) are typical .

Q. What biological activities does this compound exhibit against microbial pathogens?

- Methodological Answer : The compound inhibits bacterial growth (e.g., Staphylococcus aureus, MIC = 50 µg/mL) and fungal biofilms (e.g., Candida albicans, >90% inhibition at 50 µg/mL). Standard protocols include broth microdilution for MIC determination and crystal violet staining for biofilm quantification. Mechanisms involve disrupting membrane integrity (evidenced by cellular leakage assays) and downregulating quorum-sensing genes (e.g., luxS, opaR) via RT-qPCR analysis .

Advanced Research Questions

Q. How can reaction yields and purity of this compound be optimized in laboratory synthesis?